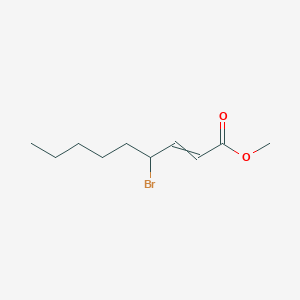
Methyl 4-bromonon-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromonon-2-enoate is an organic compound with the molecular formula C10H17BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the fourth carbon of a non-2-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-bromonon-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl non-2-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or UV light. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromonon-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form non-2-en-1-ol.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide.
Addition: Halogens (Br2, Cl2) in inert solvents like dichloromethane.
Major Products Formed
Substitution: Formation of methyl 4-aminonon-2-enoate or methyl 4-thionon-2-enoate.
Elimination: Formation of non-2-en-1-ol.
Addition: Formation of vicinal dihalides or halohydrins.
Aplicaciones Científicas De Investigación
Methyl 4-bromonon-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-bromonon-2-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion. The compound’s reactivity is influenced by the electron-withdrawing effect of the ester group and the electron-donating effect of the alkyl chain.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromobut-2-enoate: A shorter chain analog with similar reactivity but different physical properties.
Methyl 4-chloronon-2-enoate: A chlorine-substituted analog with different reactivity due to the halogen’s electronegativity.
Methyl 4-iodonon-2-enoate: An iodine-substituted analog with higher reactivity in substitution reactions due to the larger atomic radius of iodine.
Uniqueness
Methyl 4-bromonon-2-enoate is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and physical properties. Its intermediate chain length makes it suitable for various synthetic applications, and the bromine atom provides a handle for further functionalization.
Propiedades
Número CAS |
68597-77-3 |
|---|---|
Fórmula molecular |
C10H17BrO2 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
methyl 4-bromonon-2-enoate |
InChI |
InChI=1S/C10H17BrO2/c1-3-4-5-6-9(11)7-8-10(12)13-2/h7-9H,3-6H2,1-2H3 |
Clave InChI |
ACHCTERRCSKRDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


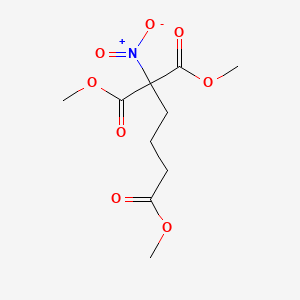
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
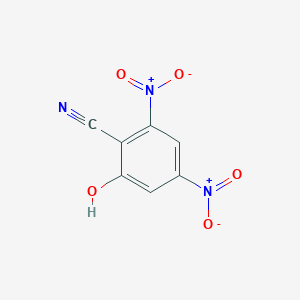
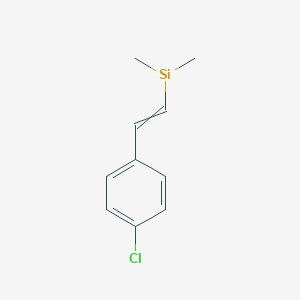
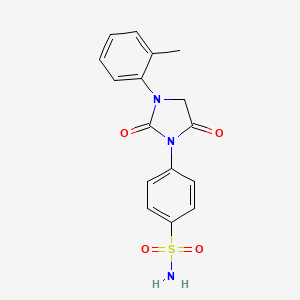

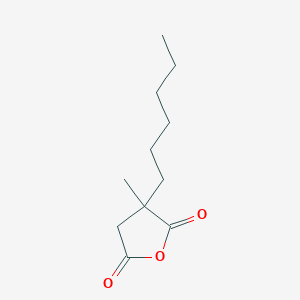
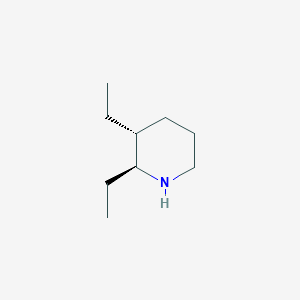

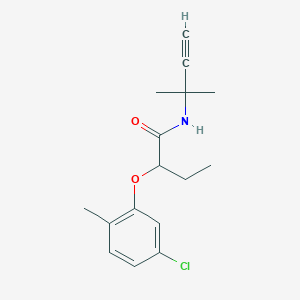
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
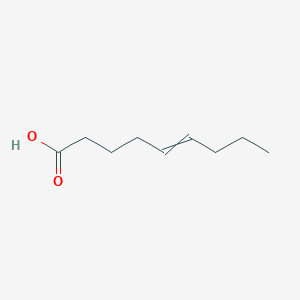
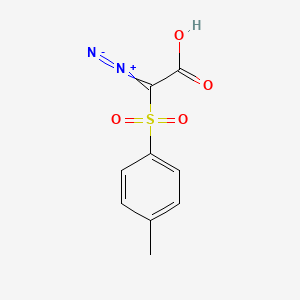
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
